4,4'-Bi-4H-1,2,4-triazole

Thermal stability Coordination chemistry MOF synthesis

Challenge: Thermally labile ligands (mp <120 °C) decompose under solvothermal MOF conditions. 4,4′-Bi-4H-1,2,4-triazole (btr, mp 324-325 °C, 1.69 g·cm⁻³) solves this with a rigid π-conjugated core and 61.7% N content. • N1,N1′/N1,N2/μ/μ₃-bridging modes access 1D chains, 2D layers, and 3D non-centrosymmetric (Fdd2) frameworks from a single ligand. • [Fe(btr)₂(NCS)₂]·H₂O delivers 26 K SCO hysteresis-unattainable with 4,4′-bipyridine or monomeric triazoles. • Tetraazido derivative TABT: computed detonation velocity 8,649 m·s⁻¹ (>RDX).

Molecular Formula C4H4N6
Molecular Weight 136.12 g/mol
CAS No. 16227-15-9
Cat. No. B1583458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Bi-4H-1,2,4-triazole
CAS16227-15-9
Molecular FormulaC4H4N6
Molecular Weight136.12 g/mol
Structural Identifiers
SMILESC1=NN=CN1N2C=NN=C2
InChIInChI=1S/C4H4N6/c1-5-6-2-9(1)10-3-7-8-4-10/h1-4H
InChIKeyRDYNPUWAAJSGIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4′-Bi-4H-1,2,4-triazole (CAS 16227-15-9): Purchase-Ready Overview of a High-Nitrogen Bitriazole Ligand for MOF, Energetic, and Spin-Crossover Research


4,4′-Bi-4H-1,2,4-triazole (also designated btr or BTr) is a symmetric, N,N′-linked bis-heterocycle composed of two 1,2,4-triazole rings joined at the 4-positions, giving it the molecular formula C₄H₄N₆ (MW 136.12 g·mol⁻¹) and a nitrogen content of 61.7 wt% [1]. The compound is a white crystalline solid with a melting point of 324–325 °C and a predicted density of 1.69 g·cm⁻³ . As a neutral, ditopic bridging ligand, btr has been extensively employed in the construction of coordination polymers, metal–organic frameworks (MOFs), spin-crossover (SCO) complexes, and high-nitrogen energetic materials [2]. Its rigid, conjugated structure enables multiple coordination modes (N1,N1′; N1,N2; μ- and μ₃-bridging) that are inaccessible to monodentate triazoles or to classic bridging ligands such as 4,4′-bipyridine, making it a versatile and non-interchangeable building block for advanced materials research [3].

Why 4,4′-Bi-4H-1,2,4-triazole Cannot Be Replaced by 1,2,4-Triazole, 4,4′-Bipyridine, or Flexible Bis-triazoles in Research Procurement


4,4′-Bi-4H-1,2,4-triazole occupies a unique parameter space that is not replicated by any single commercially available analog. Compared with the parent 1,2,4-triazole monomer (C₂H₃N₃, mp 120–121 °C, density 1.15–1.44 g·cm⁻³), the dimeric btr framework raises the melting point by approximately 200 °C, increases crystal density by ~0.3–0.5 g·cm⁻³, and supplies two triazole N-donor rings in a single rigid molecular backbone, enabling the formation of extended 2D and 3D polymeric architectures that the monomer cannot support . Compared with 4,4′-bipyridine (mp 111–114 °C), btr offers a 190–210 °C higher melting point, a 45% greater nitrogen content (61.7 vs. 17.9 wt%), and a fundamentally different coordination chemistry: whereas bipyridine provides only a single pyridyl N-donor per ring, each 1,2,4-triazole ring of btr exposes both N1 and N2 donor atoms, allowing the ligand to adopt N1,N1′-bridging, N1,N2-bridging, μ-, and μ₃-coordination modes that produce different network topologies, magnetic properties, and framework stabilities [1][2]. Flexible bis-triazoles such as 1,2-bis(1,2,4-triazol-4-yl)ethane (btre) offer conformational freedom but lack the rigid, π-conjugated core that gives btr its characteristic electronic structure and high thermal persistence; this rigidity is essential for hysteretic spin-crossover behavior and for energetic-material applications where structural density and planarity govern detonation performance [3].

4,4′-Bi-4H-1,2,4-triazole Product-Specific Quantitative Evidence Guide: Head-to-Head Differentiation vs. In-Class Ligands


Melting Point: 204 °C Advantage Over 1,2,4-Triazole Monomer and 210 °C Over 4,4′-Bipyridine

The melting point of 4,4′-Bi-4H-1,2,4-triazole is 324–325 °C, compared with 120–121 °C for the parent 1,2,4-triazole monomer and 111–114 °C for the widely used bridging ligand 4,4′-bipyridine [1]. This represents a ΔTₘ of ≈204 °C vs. the monomer and ≈210 °C vs. 4,4′-bipyridine. The high melting point reflects strong intermolecular π–π stacking interactions between the conjugated bitriazole rings and directly translates to greater thermal stability of the resulting coordination polymers, as demonstrated by TGA of tetraiodo-4,4′-bi-1,2,4-triazole, which decomposes at 275.40 °C [2].

Thermal stability Coordination chemistry MOF synthesis

Coordination Mode Diversity: N1,N1′-, N1,N2-, μ-, and μ₃-Bridging vs. Single-Donor Ligands

4,4′-Bi-4H-1,2,4-triazole (btr) exhibits at least four crystallographically authenticated coordination modes, in contrast to 4,4′-bipyridine, which provides only one N-donor per ring. In zinc(II)/cadmium(II) chloride complexes, btr adopts both the common N1,N1′-bidentate bridging mode (connecting a [Zn(H₂O)₄]²⁺ cation and two [ZnCl₃]⁻ anions into a linear trizinc motif) and an unprecedented N1:N2-bidentate double-bridging mode that links Cd centers into binuclear [Cd₂(μ₂-Cl)(μ₂-btr)₂]³⁺ fragments with Cd–Cl distances of 2.5869(2)–2.6248(7) Å [1]. In the copper(II) chloride polymer [Cu₄Cl₈(btr)₃]ₙ, btr ligands simultaneously operate in μ- and μ₃-coordination modes in a 2:3 ratio, forming a racemic three-dimensional framework crystallizing in the non-centrosymmetric space group Fdd2 with Cu–N bond lengths of 1.957(3)–1.985(3) Å [2]. In the cobalt(II) thiocyanate system [Co(NCS)₂(btr)₂]·H₂O, btr coordinates exclusively through N1 and N1′ atoms to produce a two-dimensional (4,4) network with intralayer Co···Co distances of 9.207(2) Å [3]. By contrast, 4,4′-bipyridine is restricted to a single N-donor mode, and the 1,2,4-triazole monomer cannot bridge metal centers to form extended 2D/3D networks.

Coordination chemistry Network topology Crystal engineering

Spin-Crossover Hysteresis Width: 26 K Thermal Bistability in Fe(btr)₂(NCS)₂·H₂O vs. Narrow or Absent Hysteresis in Monotriazole and Bipyridine Analogs

The archetypal 2D spin-crossover compound [Fe(btr)₂(NCS)₂]·H₂O exhibits a wide thermal hysteresis of 26 K (T_c↓ = 115±5 K, T_c↑ = 141±5 K by VT-IR spectroscopy, or T_c↓ = 121 K, T_c↑ = 145 K by magnetic/calorimetric/Mössbauer measurements), accompanied by an enthalpy change ΔH = 9.7 kJ·mol⁻¹ and entropy ΔS = 79 J·mol⁻¹·K⁻¹ [1]. This hysteresis arises from the rigid, conjugated btr framework, which provides strong elastic coupling between SCO-active Fe(II) centers through the N1,N1′-bridging network. In contrast, iron(II) complexes of 4,4′-bipyridine (e.g., [Fe(4,4′-bipy)₂(NCS)₂]ₙ) exhibit either gradual, incomplete spin transitions or no SCO activity at all, because the bipyridine ligand lacks the structural cooperativity imparted by the two adjacent N-donor atoms present in each triazole ring [2]. Similarly, monodentate 1,2,4-triazole complexes do not form extended framework structures and display only gradual spin equilibria in solution.

Spin crossover Molecular magnetism Bistability

Predicted Crystal Density: 1.69 g·cm⁻³ vs. ~1.15–1.44 g·cm⁻³ for 1,2,4-Triazole — Implications for Energetic Materials

The predicted density of 4,4′-Bi-4H-1,2,4-triazole is 1.69±0.1 g·cm⁻³, compared with experimental densities of 1.15–1.44 g·cm⁻³ for 1,2,4-triazole monomer . This density advantage (Δρ ≈ +0.25–0.54 g·cm⁻³) is significant for energetic material design because detonation pressure scales with ρ² and detonation velocity scales approximately linearly with ρ. The nitrogen content of btr (61.7 wt%) is also marginally higher than that of 1,2,4-triazole (60.8 wt%). When the btr scaffold is further functionalized—e.g., as 3,3′,5,5′-tetraazido-4,4′-bis(1,2,4-triazole) (TABT)—the calculated detonation velocity reaches 8,649 m·s⁻¹ and detonation heat reaches 6,449 kJ·kg⁻¹ [1]. Nitrated derivatives such as 3,5,3′-trinitro-4,4′-bis-1,2,4-triazole (B3) have been computationally shown to outperform RDX in detonation performance and thermal stability [2].

Energetic materials Density Nitrogen content

Basicity Modulation: Predicted pKa 1.84 vs. 2.45 for 1,2,4-Triazole — Enabling Selective Protonation and Energetic Salt Formation

The predicted pKa of 4,4′-Bi-4H-1,2,4-triazole is 1.84±0.10, compared with the experimentally determined pKa of 2.45 for the conjugate acid of 1,2,4-triazole (C₂N₃H₄⁺) . The lower basicity (ΔpKa ≈ −0.6) means that btr is less readily protonated than the monomer, which has practical consequences: energetic quaternary salts of btr have been successfully synthesized by controlled protonation with nitric acid, perchloric acid, or 5-nitrotetrazole, yielding new energetic salts that retain the bitriazole framework [1]. The reduced basicity also means that btr coordinates to metal ions without competing protonation in mildly acidic media, a frequent complication with the more basic monomeric 1,2,4-triazole.

Acid-base chemistry Energetic salts Protonation

Halogenation Versatility: Quantitative Conversion to Tetrahalogeno Derivatives Enables Post-Functionalization Unavailable from Monomeric Triazole

4,4′-Bi-4H-1,2,4-triazole (BTr) undergoes direct electrophilic halogenation to yield tetrachloro-4,4′-bi-1,2,4-triazole (TCBTr) and tetrabromo-4,4′-bi-1,2,4-triazole (TBBTr) in a single synthetic step, with both products structurally authenticated by single-crystal X-ray diffraction revealing perpendicular triazole rings and significant π–π stacking interactions . These tetrahalogenated intermediates serve as electrophilic platforms for nucleophilic aromatic substitution (SNAr) with various phenols using Cs₂CO₃ as catalyst, producing a diverse library of aryloxy-functionalized 4,4′-bi-1,2,4-triazoles [1]. By contrast, 1,2,4-triazole monomer cannot undergo tetra-substitution and offers only N-functionalization or C-substitution at limited ring positions, severely restricting the diversity of accessible derivatives.

Derivatization Halogenation Nucleophilic aromatic substitution

4,4′-Bi-4H-1,2,4-triazole: Procurement-Justified Application Scenarios Based on Verified Quantitative Differentiation


Rigid Ditopic Ligand for High-Temperature Solvothermal MOF and Coordination Polymer Synthesis

The 324–325 °C melting point and 1.69 g·cm⁻³ density of 4,4′-Bi-4H-1,2,4-triazole enable solvothermal MOF synthesis at temperatures (120–200 °C) where 1,2,4-triazole (mp 120 °C) and 4,4′-bipyridine (mp 114 °C) would melt or decompose. The availability of N1,N1′-, N1,N2-, μ-, and μ₃-bridging modes from a single ligand allows crystal engineers to access 1D chains, 2D (4,4) layers, and 3D frameworks—including non-centrosymmetric space groups (Fdd2) relevant for NLO applications—without changing the organic building block [1][2].

Spin-Crossover Material Development Requiring Wide Thermal Hysteresis

For research groups synthesizing bistable molecular magnetic materials, [Fe(btr)₂(NCS)₂]·H₂O remains the benchmark system with a 26 K hysteresis loop (T_c↓ = 115–121 K, T_c↑ = 141–145 K) and abrupt, complete spin transition [3]. This magnitude of bistability is not achievable with iron(II) complexes of 4,4′-bipyridine or monodentate triazole ligands, establishing btr as the required ligand for studies of cooperative SCO phenomena, elastic coupling, and LIESST (Light-Induced Excited Spin State Trapping) effects in 2D polymeric systems [4].

High-Nitrogen Energetic Material Precursor and Halogenated Derivatization Platform

The 61.7 wt% nitrogen content and facile tetrahalogenation of btr (yielding TCBTr and TBBTr in one synthetic step) make it a strategic starting material for energetic materials programs [5]. Its tetraazido (TABT) and trinitro (B3) derivatives have been computationally demonstrated to match or exceed the detonation performance of RDX (detonation velocity 8,649 m·s⁻¹ for TABT) while offering the tunability inherent in the bitriazole scaffold [6]. Procurement of btr is therefore justified as the gateway to a diverse library of high-nitrogen energetic candidates that cannot be accessed from the 1,2,4-triazole monomer.

Energetic Quaternary Salt Design via Controlled Protonation

The predicted pKa of 1.84 for btr —0.6 units lower than the 2.45 pKa of protonated 1,2,4-triazole—enables selective formation of energetic quaternary salts with HNO₃, HClO₄, and 5-nitrotetrazole [7]. This lower basicity also minimizes unwanted ligand protonation during metal complexation in protic media, improving synthetic control and product purity in coordination chemistry workflows.

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